2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride
Description
This compound is a hydrochloride salt featuring a propanamide backbone linked to a phenoxy group and a 1,3-thiazole ring substituted with a tetrahydroisoquinoline-methyl moiety. The hydrochloride salt form enhances aqueous solubility, a key factor in bioavailability .
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-phenoxypropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S.ClH/c1-16(27-20-9-3-2-4-10-20)21(26)24-22-23-19(15-28-22)14-25-12-11-17-7-5-6-8-18(17)13-25;/h2-10,15-16H,11-14H2,1H3,(H,23,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRIODKMRFSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)CN2CCC3=CC=CC=C3C2)OC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of benzaldehyde derivatives with amino alcohols.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with receptors on cell surfaces, altering signal transduction pathways.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Thiazole Substitution Patterns
- Target Compound: The thiazole ring is substituted at the 2-position with a propanamide group and at the 4-position with a tetrahydroisoquinoline-methyl group.
- Analogs (9a–e): Thiazole rings are substituted at the 5-position with acetamide groups and at the 2-position with aryl groups (e.g., bromophenyl in 9c). The 4-position incorporates triazole-benzodiazolylphenoxymethyl chains .
- Compound: Features a thiazol-2-amine group substituted with a dihydrobenzodioxin moiety, lacking the propanamide or tetrahydroisoquinoline components .
Key Insight: Substitution at the thiazole 2-position (target compound) vs.
Bicyclic Systems
- Target Compound: Contains a tetrahydroisoquinoline group, a bicyclic system with a partially saturated aromatic ring.
- Analogs : Utilize benzodiazolyl groups, which are planar aromatic systems.
- Compound: Includes a dihydrobenzodioxin ring, a non-aromatic oxygen-containing bicyclic structure .
Key Insight: Tetrahydroisoquinoline’s puckered conformation (as defined by Cremer-Pople coordinates) may enhance binding to targets requiring conformational flexibility, whereas planar benzodiazolyl groups favor π-π stacking .
Physicochemical Properties
Key Insight : The hydrochloride salt form of the target compound likely improves solubility over neutral analogs, critical for in vivo efficacy .
Biological Activity
The compound 2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride is a derivative of tetrahydroisoquinoline and thiazole, which has garnered interest for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A phenoxy group
- A thiazole ring
- A tetrahydroisoquinoline moiety
This unique combination contributes to its biological activity.
1. Orexin Receptor Antagonism
Research indicates that derivatives of tetrahydroisoquinoline, including the compound , exhibit activity as orexin receptor antagonists . Orexin receptors are implicated in various physiological processes including sleep regulation and appetite control. The antagonistic action on these receptors suggests potential therapeutic applications in treating conditions such as:
2. Antinociceptive Effects
Studies have shown that compounds similar to 2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride can exhibit significant antinociceptive effects , potentially useful in managing pain associated with various conditions such as neuropathic pain and post-operative pain .
The biological activity of this compound is primarily mediated through its interaction with specific receptors in the central nervous system (CNS). The following mechanisms have been proposed:
- Inhibition of orexin signaling : This leads to decreased arousal and appetite.
- Modulation of neurotransmitter release : Influencing pathways related to pain perception and emotional responses.
Study 1: Orexin Receptor Antagonism
In a controlled study involving CHO cells expressing human orexin receptors, the compound demonstrated a significant decrease in orexin-induced signaling pathways. This suggests that it effectively blocks orexin receptor activity, supporting its potential use in treating sleep disorders .
Study 2: Antinociceptive Activity
A pharmacological evaluation in animal models indicated that the compound significantly reduced pain responses compared to control groups. The results suggest that it may be effective in managing pain without the side effects commonly associated with opioid analgesics .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Potential Applications |
|---|---|---|
| Orexin receptor antagonism | Inhibition of orexin signaling | Treatment of obesity and sleep disorders |
| Antinociceptive effects | Modulation of neurotransmitter release | Management of chronic pain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
